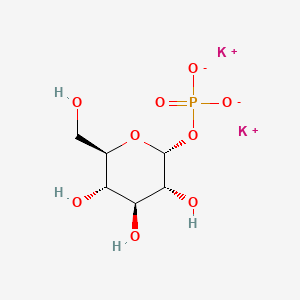

alpha-Glucose-1-phosphate dipotassium

描述

Historical Milestones in the Discovery and Biochemical Characterization of alpha-D-Glucose-1-Phosphate

The elucidation of the role of alpha-D-Glucose-1-Phosphate, often referred to as the Cori ester, stands as a landmark achievement in the field of biochemistry. wikipedia.orghmdb.ca The discovery is credited to the husband-and-wife team of Carl Ferdinand Cori and Gerty Theresa Cori, whose meticulous research into carbohydrate metabolism revolutionized the understanding of how organisms store and utilize energy. acs.orgnih.govbritannica.com Their work, which earned them the Nobel Prize in Physiology or Medicine in 1947, laid the groundwork for our current understanding of metabolic regulation. acs.orgbritannica.comfamousscientists.org

In 1936, while working at the Washington University School of Medicine, the Coris made the pivotal discovery of glucose-1-phosphate as a key intermediate in glycogenolysis, the breakdown of glycogen (B147801). britannica.comnih.govbritannica.com Prior to their findings, the conversion of glycogen to glucose was thought to primarily occur through hydrolysis. nih.gov However, the Coris demonstrated that in muscle tissue, glycogen is broken down by the enzyme phosphorylase, yielding glucose-1-phosphate in a process known as phosphorolysis. acs.orgfamousscientists.orgyoutube.com This discovery was significant because the phosphorylated glucose is trapped within the cell, primed for metabolic pathways, unlike free glucose which can diffuse out. wikipedia.org

Their research further identified and characterized the enzyme responsible for this reaction, glycogen phosphorylase, and also the enzyme phosphoglucomutase, which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. wikipedia.orgnih.gov This series of discoveries illuminated the intricate pathways of glycolysis and glycogenolysis. nih.gov The isolation and synthesis of alpha-D-Glucose-1-Phosphate were subsequently reported by the Coris and Sidney Colowick in 1937. acs.orgdrugfuture.com

| Year | Milestone | Key Researchers | Significance |

| 1929 | Formulation of the "Cori Cycle" | Carl and Gerty Cori | Described the metabolic pathway where lactate (B86563) produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose, which then returns to the muscles to be cycled back to lactate. nih.gov |

| 1936 | Discovery of glucose-1-phosphate (Cori ester) | Carl and Gerty Cori | Identified as the product of glycogen breakdown in muscle and a central intermediate in carbohydrate metabolism. britannica.comfamousscientists.orgnih.govbritannica.com |

| 1937 | Isolation and synthesis of α-D-Glucose-1-Phosphate | Carl and Gerty Cori, Sidney Colowick | Confirmed the structure and existence of the compound, enabling further biochemical studies. acs.orgdrugfuture.com |

| 1943 | Test-tube synthesis of glycogen | Carl and Gerty Cori | Achieved using purified glycogen phosphorylase, demonstrating the reversible nature of the reaction and providing proof for the mechanism of glycogen synthesis from glucose-1-phosphate. britannica.com |

| 1947 | Nobel Prize in Physiology or Medicine | Carl and Gerty Cori, Bernardo Houssay | Awarded for their discovery of the course of the catalytic conversion of glycogen. acs.orgbritannica.comfamousscientists.org |

Overview of alpha-D-Glucose-1-Phosphate as a Central Metabolic Intermediate

alpha-D-Glucose-1-Phosphate (G1P) is a pivotal molecule situated at a crossroads of several major carbohydrate metabolic pathways. nih.gov It is a phosphorylated form of glucose at the anomeric carbon (C1) and exists as the α-anomer. nih.gov This phosphorylation makes it a polar molecule that cannot cross cell membranes, effectively trapping it within the cell for metabolic processing. wikipedia.org Its role as a central intermediate stems from its position as a direct precursor for the synthesis of storage polysaccharides and its formation during their breakdown. acs.orgnih.gov

The metabolic fate of G1P is determined by the specific enzymatic machinery present in a given cell or tissue. It can be reversibly converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. wikipedia.org This isomerization is crucial as G6P can then enter glycolysis to generate ATP, be converted to glucose for release into the bloodstream (in the liver), or enter the pentose (B10789219) phosphate (B84403) pathway to produce NADPH and ribose-5-phosphate.

Furthermore, G1P is the activated form of glucose used for the synthesis of nucleotide sugars, which are the donors of glycosyl residues in the biosynthesis of numerous carbohydrates and glycoconjugates. The most prominent of these is the reaction of G1P with uridine (B1682114) triphosphate (UTP) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. wikipedia.orgyoutube.comnih.gov UDP-glucose is the direct precursor for glycogen synthesis in animals and sucrose (B13894) synthesis in plants. nih.govyoutube.com Similarly, in plants and bacteria, G1P reacts with ATP in a reaction catalyzed by ADP-glucose pyrophosphorylase to form ADP-glucose, the precursor for starch synthesis. uniprot.org

| Metabolic Pathway | Enzyme | Reaction | Significance |

| Glycogenolysis | Glycogen Phosphorylase | Glycogen + Pi ⇌ alpha-D-Glucose-1-Phosphate | Breakdown of glycogen to provide glucose for energy. wikipedia.orgwikipedia.org |

| Glycogenesis | UDP-Glucose Pyrophosphorylase | alpha-D-Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi | Formation of the activated glucose donor for glycogen synthesis. wikipedia.orgnih.gov |

| Starch Degradation | Starch Phosphorylase | Starch + Pi ⇌ alpha-D-Glucose-1-Phosphate | Breakdown of starch in plants. wikipedia.orgnih.gov |

| Starch Synthesis | ADP-Glucose Pyrophosphorylase | alpha-D-Glucose-1-Phosphate + ATP ⇌ ADP-Glucose + PPi | Formation of the activated glucose donor for starch synthesis in plants. uniprot.org |

| Interconversion | Phosphoglucomutase | alpha-D-Glucose-1-Phosphate ⇌ Glucose-6-Phosphate | Connects G1P to other major metabolic pathways like glycolysis. wikipedia.org |

Fundamental Role in Glycogen and Starch Metabolism

alpha-D-Glucose-1-Phosphate plays an indispensable and analogous role in the metabolism of the primary storage polysaccharides in animals and plants: glycogen and starch, respectively. acs.org

In animals, G1P is central to both the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen, which is stored primarily in the liver and skeletal muscle. nih.gov During glycogenolysis, the enzyme glycogen phosphorylase catalyzes the sequential phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains, releasing G1P. wikipedia.orgyoutube.comwikipedia.org This process allows for the rapid mobilization of glucose units in response to energy demands. youtube.com Conversely, during glycogenesis, G1P is converted to UDP-glucose by UDP-glucose pyrophosphorylase. nih.govyoutube.com The activated glucosyl unit from UDP-glucose is then transferred to a growing glycogen chain by glycogen synthase. wikipedia.orghmdb.ca

In plants, G1P holds a similar key position in the metabolism of starch, which is composed of amylose (B160209) and amylopectin. nih.govtuscany-diet.net Starch is synthesized in plastids, and the precursor for this process is ADP-glucose, which is formed from G1P and ATP by the enzyme ADP-glucose pyrophosphorylase. uniprot.orgnih.gov The breakdown of starch can also proceed via a phosphorolytic pathway catalyzed by starch phosphorylase, which releases G1P from the non-reducing ends of starch chains. wikipedia.orgnih.gov This reversible reaction allows the plant to mobilize stored carbohydrates for growth and energy. mystrica.comroyalsocietypublishing.org The direction of the reaction catalyzed by phosphorylases is largely determined by the intracellular ratio of inorganic phosphate to G1P. wikipedia.orgmystrica.com

| Feature | Glycogen Metabolism (Animals) | Starch Metabolism (Plants) |

| Storage Polysaccharide | Glycogen | Starch (Amylose and Amylopectin) |

| Breakdown Product | alpha-D-Glucose-1-Phosphate | alpha-D-Glucose-1-Phosphate |

| Breakdown Enzyme | Glycogen Phosphorylase wikipedia.org | Starch Phosphorylase wikipedia.orgnih.gov |

| Synthesis Precursor | UDP-Glucose | ADP-Glucose |

| Enzyme for Precursor Synthesis | UDP-Glucose Pyrophosphorylase nih.gov | ADP-Glucose Pyrophosphorylase uniprot.org |

| Source of G1P for Synthesis | From Glucose via Hexokinase/Glucokinase and Phosphoglucomutase | From products of photosynthesis via Phosphoglucomutase |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIDZIIHRGYJAE-PKXGBZFFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-56-3 (Parent) | |

| Record name | alpha-Glucose-1-phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-77-2 | |

| Record name | alpha-Glucose-1-phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW10Q965QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology of Alpha D Glucose 1 Phosphate Interconversions and Transformations

Phosphoglucomutase (PGM) and the alpha-D-Glucose-1-Phosphate/alpha-D-Glucose-6-Phosphate Interconversion

Phosphoglucomutase (PGM) is an isomerase enzyme that plays a crucial role in glycolysis, gluconeogenesis, and glycogen (B147801) metabolism by catalyzing the reversible interconversion of alpha-D-glucose-1-phosphate (G1P) and alpha-D-glucose-6-phosphate (G6P). nih.govwikipedia.org This reaction is vital as G1P, the product of glycogenolysis, must be converted to G6P to enter the glycolytic pathway, while for glycogenesis, G6P generated from glucose must be converted to G1P. wikipedia.org The enzyme requires a bivalent metal ion, typically magnesium (Mg²⁺), for its activity. wikipedia.org

The catalytic mechanism of PGM involves a phosphoryl group transfer that proceeds through a bis-phosphorylated intermediate. wikipedia.orguniprot.org The reaction is not a direct intramolecular transfer but rather an intermolecular exchange between the enzyme and the substrate. wikipedia.org

The key steps in the conversion of G1P to G6P are:

A phosphorylated serine residue in the active site of PGM donates its phosphoryl group to the C-6 hydroxyl group of the G1P substrate. nih.govwikipedia.org

This forms a transient intermediate, alpha-D-glucose-1,6-bisphosphate (G1,6BP). nih.govwikipedia.org

The enzyme, now in a dephosphorylated state, undergoes a slight reorientation. wikipedia.org

The dephosphorylated serine residue then accepts a phosphoryl group from the C-1 position of the G1,6BP intermediate. wikipedia.org

This step regenerates the phosphoenzyme and releases the final product, G6P. wikipedia.org

This process is fully reversible, allowing the enzyme to efficiently catalyze the reaction in either direction depending on the relative concentrations of G1P and G6P. wikipedia.org Isotopic labeling experiments have confirmed the formation of the G1,6BP intermediate and the ping-pong nature of the phosphoryl transfer. wikipedia.org

Alpha-D-glucose-1,6-bisphosphate (G1,6BP) plays a dual role in the function of PGM. It is not only a transient intermediate in the catalytic cycle but also an essential cofactor required to activate the enzyme. nih.govresearchgate.net The enzyme is active only when its catalytic serine residue is phosphorylated. nih.gov For a dephosphorylated PGM enzyme to become active, it must be primed by a molecule of G1,6BP. nih.govnih.gov

In this activation process, G1,6BP binds to the active site, and the enzyme abstracts one of its phosphate (B84403) groups to phosphorylate the key serine residue, releasing either G1P or G6P. nih.gov Once this initial activation has occurred, the now-phosphorylated enzyme can proceed with the catalytic cycle as described above, using G1,6BP only as a transient intermediate that is formed and consumed within the active site. nih.gov Therefore, trace amounts of G1,6BP are essential for initiating and maintaining the catalytic activity of PGM. researchgate.netnih.gov

Phosphoglucomutase is a monomeric protein composed of four distinct α/β domains, which together form a heart-shaped structure with a deep cleft. oup.commdpi.com The active site is located at the bottom of this cleft, strategically positioned between the domains. oup.comnih.gov This cleft is formed by conserved loop structures contributed by each of the four domains. nih.gov

Key features of the active site include:

The Phosphoserine Loop: Domain I contains the critical, catalytically active phosphoserine residue (p-Ser). nih.gov

The Metal-Binding Loop: Domain II contributes three aspartate residues that, along with the phosphoserine group, coordinate the essential divalent metal ion (usually Mg²⁺). nih.gov This metal ion complexes directly with the phosphoryl group and is crucial for enzymatic activity. wikipedia.org

The Sugar-Binding Loop: This loop helps to recognize and bind the hydroxyl groups of the glucose substrate. nih.gov

The Phosphate-Binding Loop: Domain IV contains arginine residues that anchor the substrate's phosphate group through strong interactions. nih.gov

The structure of the enzyme is dynamic. Upon substrate binding, Domain IV can undergo a hinge-like movement to close the active site, sequestering the substrate from the solvent. mdpi.com The active site is meticulously arranged to position the substrate's C-6 hydroxyl group for an in-line attack on the phosphoserine's phosphorus atom. nih.gov After the formation of the G1,6BP intermediate, a reorientation or "flip" of the intermediate within the active site is necessary to align the C-1 phosphate for transfer back to the serine residue. mdpi.comnih.gov

The kinetics of the PGM-catalyzed reaction have been studied to determine its efficiency and substrate affinity. The enzyme exhibits different kinetic parameters for its forward (G1P to G6P) and reverse (G6P to G1P) reactions. A direct analysis method, without the use of coupling enzymes, has been developed to measure these constants accurately. nih.gov

While PGM is highly specific for glucose phosphates, some isoforms can exhibit broader specificity. For instance, the enzyme phosphomannomutase/phosphoglucomutase (PMM/PGM) from Pseudomonas aeruginosa can utilize both mannose phosphates and glucose phosphates as substrates. nih.gov For this bifunctional enzyme, the V/K values for mannose-6-phosphate and glucose-6-phosphate show they are equally good substrates. nih.gov In the reverse reaction, glucose-1-phosphate can act as a substrate inhibitor by competing with the activator, glucose-1,6-bisphosphate, for binding to the dephosphoenzyme form. nih.gov

| Substrate | Parameter | Value | Enzyme Source/Condition |

|---|---|---|---|

| α-D-Glucose-1-Phosphate | Km | Data not available in specified sources | - |

| α-D-Glucose-6-Phosphate | Km | Data not available in specified sources | - |

| Mannose-6-Phosphate | V/K | Comparable to Glucose-6-Phosphate | PMM/PGM from P. aeruginosa nih.gov |

| Glucose-6-Phosphate | V/K | Comparable to Mannose-6-Phosphate | PMM/PGM from P. aeruginosa nih.gov |

Glycogen Phosphorylase and the Phosphorolysis of alpha-Glucans to Yield alpha-D-Glucose-1-Phosphate

Glycogen phosphorylase (GP) is the key enzyme responsible for catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen. ebi.ac.ukwikipedia.org It sequentially cleaves α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains to release G1P. wikipedia.org Similar enzymes exist for the degradation of starch (starch phosphorylase) and other α-glucans. ebi.ac.ukebi.ac.uk

The reaction catalyzed by glycogen phosphorylase is a phosphorolysis, not a hydrolysis. oregonstate.edu Instead of using water to cleave the glycosidic bond, the enzyme uses inorganic phosphate (Pi). ebi.ac.ukoregonstate.edu

This mechanism offers a significant energetic advantage to the cell. The released glucose unit is already phosphorylated, saving the cell a molecule of ATP that would otherwise be required (by hexokinase) to phosphorylate free glucose before it enters glycolysis. oregonstate.edu Although the reaction is reversible in vitro, within the cell, the high concentration of inorganic phosphate relative to G1P ensures that the reaction proceeds in the degradative direction. wikipedia.orgsnggdcg.ac.in

The catalytic mechanism involves the essential cofactor pyridoxal-5-phosphate (PLP), which is derived from vitamin B6. libretexts.org The phosphate group of PLP acts as a general acid-base catalyst. ebi.ac.uk A proposed mechanism involves the formation of a carbocation intermediate. wikipedia.org The glycosidic bond oxygen is protonated, making it a good leaving group. wikipedia.org Cleavage of the bond results in the formation of a secondary carbocation on the C-1 of the terminal glucose residue, which is then attacked by the nucleophilic inorganic phosphate to yield α-D-glucose-1-phosphate with retention of the anomeric configuration. ebi.ac.ukwikipedia.org

Glycogen phosphorylase can only cleave α(1-4) linkages and its activity stops about four or five residues away from an α(1-6) branch point. wikipedia.orgoregonstate.edulibretexts.org Complete degradation of branched polymers like glycogen and amylopectin requires the additional action of a debranching enzyme, which has both transferase and α(1-6)-glucosidase activities to resolve the branch points. oregonstate.edusnggdcg.ac.in

Allosteric Regulation and Phosphorylation of Glycogen Phosphorylase

Glycogen phosphorylase, a key enzyme in glycogenolysis, is subject to sophisticated regulation through both allosteric control and covalent modification by phosphorylation. wikipedia.org This dual regulatory mechanism allows for a rapid and sensitive response to the energetic needs of the cell. The enzyme exists in two primary forms: the generally less active phosphorylase b and the more active phosphorylase a. slideshare.net Both forms can exist in two conformational states: the inactive T (tense) state and the active R (relaxed) state. wikipedia.orgresearchgate.net

Allosteric Regulation: The activity of glycogen phosphorylase is modulated by the binding of several effector molecules to allosteric sites, which are distinct from the active site. nih.gov These allosteric interactions induce conformational changes that shift the equilibrium between the T and R states.

AMP (Adenosine Monophosphate): In muscle cells, AMP acts as a potent allosteric activator. wikipedia.org During periods of high energy demand, such as strenuous exercise, AMP levels rise. AMP binds to a nucleotide binding site on phosphorylase b, promoting a conformational change from the inactive T state to the active R state, thereby stimulating glycogen breakdown to provide glucose for glycolysis. wikipedia.orgresearchgate.net

ATP (Adenosine Triphosphate) and Glucose-6-Phosphate: Conversely, ATP and glucose-6-phosphate are allosteric inhibitors. wikipedia.orgresearchgate.net High levels of ATP signal that the cell has sufficient energy, while elevated glucose-6-phosphate indicates that the glycolytic pathway is well-supplied. These molecules compete with AMP for the nucleotide binding site and stabilize the inactive T state of phosphorylase b. wikipedia.orgbiorxiv.org

Covalent Modification by Phosphorylation: The interconversion between phosphorylase b and phosphorylase a is controlled by reversible phosphorylation, a process known as covalent modification. proteopedia.orgstudy.com

Phosphorylase Kinase: This enzyme catalyzes the phosphorylation of a specific serine residue (Ser14) on each subunit of phosphorylase b, converting it to the more active phosphorylase a. proteopedia.orgyoutube.com The addition of the negatively charged phosphate group induces a significant conformational change, favoring the active R state. nih.gov Phosphorylase kinase itself is activated by hormonal signals like epinephrine and glucagon (B607659) via a cyclic AMP (cAMP)-dependent cascade involving protein kinase A, as well as by increased intracellular calcium ion concentrations. proteopedia.org

Protein Phosphatase 1 (PP1): The removal of the phosphate groups from phosphorylase a is catalyzed by protein phosphatase 1, converting it back to the less active phosphorylase b. researchgate.net This dephosphorylation is stimulated by insulin (B600854), which signals high blood glucose levels and promotes glycogen storage.

The interplay between allosteric regulation and phosphorylation provides a multi-layered control system. Phosphorylase a is typically in the active R state and is less dependent on allosteric activators like AMP. wikipedia.org However, in the liver, the activity of phosphorylase a can be allosterically inhibited by high concentrations of glucose, allowing the liver to cease glycogenolysis when blood glucose levels are sufficient. wikipedia.org

Table 1: Regulation of Glycogen Phosphorylase

| Regulator | Form of Phosphorylase Affected | Effect | Mechanism |

|---|---|---|---|

| AMP | Phosphorylase b | Activation | Allosteric; promotes T to R state transition wikipedia.orgresearchgate.net |

| ATP | Phosphorylase b | Inhibition | Allosteric; stabilizes T state wikipedia.orgresearchgate.net |

| Glucose-6-Phosphate | Phosphorylase b | Inhibition | Allosteric; stabilizes T state researchgate.netbiorxiv.org |

| Phosphorylation | Phosphorylase b to Phosphorylase a | Activation | Covalent modification; favors R state proteopedia.orgstudy.com |

| Dephosphorylation | Phosphorylase a to Phosphorylase b | Inactivation | Covalent modification; favors T state slideshare.netresearchgate.net |

| Glucose (Liver) | Phosphorylase a | Inhibition | Allosteric; promotes R to T state transition wikipedia.org |

Role of Pyridoxal Phosphate (PLP) in Phosphorylase Activity

Each catalytic site of glycogen phosphorylase contains a molecule of pyridoxal phosphate (PLP), the active form of vitamin B6, which is essential for its enzymatic activity. wikipedia.org PLP is covalently linked to a lysine residue (Lys680) in the enzyme via a Schiff base. wikipedia.org

Unlike most PLP-dependent enzymes that catalyze reactions involving amino acids by utilizing the reactive aldehyde group of PLP, glycogen phosphorylase employs the phosphate group of the coenzyme in its catalytic mechanism. wikipedia.orgpatsnap.com The 5'-phosphate group of PLP is believed to act as a general acid-base catalyst.

During the phosphorolysis of glycogen, the phosphate group of PLP is thought to participate in the protonation of the inorganic phosphate substrate, facilitating its nucleophilic attack on the glycosidic bond of the terminal glucose residue of glycogen. pnas.org It is proposed that the coenzyme phosphate interacts directly with the inorganic phosphate substrate, forming a pyrophosphate-like intermediate in the transition state. pnas.org This catalytic role is a non-classical function for PLP, as it does not involve the typical covalent substrate-coenzyme intermediates seen in amino acid metabolism. acs.orgnih.gov While essential for catalysis, the PLP in glycogen phosphorylase does not participate in the transamination or decarboxylation reactions characteristic of other vitamin B6-dependent enzymes. acs.org

Nucleotidyl Transferases Utilizing alpha-D-Glucose-1-Phosphate

Nucleotidyl transferases are a class of enzymes that catalyze the transfer of a nucleoside monophosphate moiety from a nucleoside triphosphate to a phosphate-containing substrate, such as a sugar phosphate. In the context of α-D-Glucose-1-Phosphate metabolism, these enzymes are crucial for the synthesis of activated sugar nucleotides, which serve as donors of glycosyl residues in the biosynthesis of polysaccharides and other complex carbohydrates.

UDP-Glucose Pyrophosphorylase (UGPase) and UDP-Glucose Biosynthesis

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase, is a key enzyme in carbohydrate metabolism across all domains of life. nih.govportlandpress.com It catalyzes the reversible synthesis of UDP-glucose and inorganic pyrophosphate (PPi) from UTP and α-D-Glucose-1-Phosphate. nih.govnih.gov

Reaction: UTP + α-D-Glucose-1-Phosphate ⇌ UDP-Glucose + PPi

This reaction is a critical step in both the synthesis and breakdown of sucrose (B13894) in plants and the formation of glycogen in animals and fungi. portlandpress.comnih.gov The product, UDP-glucose, is a central metabolite used as a glucosyl donor for the synthesis of numerous carbohydrates, including glycogen, sucrose, cellulose, glycolipids, and glycoproteins. portlandpress.comnih.gov

The catalytic mechanism of UGPase follows an ordered sequential Bi-Bi mechanism, where substrates bind and products are released in a specific order. nih.govfrontiersin.org In eukaryotes, UTP is the first substrate to bind to the enzyme, followed by glucose-1-phosphate. frontiersin.org The reaction proceeds via a direct nucleophilic attack of an oxygen atom of glucose-1-phosphate on the α-phosphate of UTP, leading to the formation of UDP-glucose and the release of pyrophosphate. researchgate.net Pyrophosphate is the first product to be released, followed by UDP-glucose. frontiersin.org

The reaction is dependent on the presence of a divalent metal ion, typically Mg²⁺, which plays a crucial role in the enzyme's activity. nih.govresearchgate.net The Mg²⁺ ion is coordinated by specific amino acid residues (like Asp130 in Helicobacter pylori UGPase) and oxygen atoms of the phosphate groups of the nucleotide substrate. nih.govresearchgate.net This coordination is thought to enhance the binding of UTP and UDP-glucose to the enzyme and to properly orient the substrates for catalysis. nih.govresearchgate.net

Substrate recognition is highly specific. The active site of UGPase forms a deep pocket that accommodates the substrates. nih.gov The specificity for the uracil base of UTP is conferred by specific hydrogen bonding interactions with amino acid residues within this pocket. nih.gov

UGPases from different organisms exhibit variations in their quaternary structure, which can have significant implications for their activity. Prokaryotic UGPases are typically homotetramers. nih.gov In eukaryotes, UGPases are highly conserved and can exist as monomers, dimers, tetramers, or octamers. portlandpress.comresearchgate.net

For instance, human UGPase forms octamers, and this oligomerization is important for its enzymatic activity. portlandpress.com In contrast, UGPases from some plants, such as Arabidopsis thaliana and barley, are active as monomers, and their polymerization can lead to a decrease in activity as the catalytic site becomes blocked. portlandpress.com This suggests that oligomerization can act as a regulatory mechanism for UGPase activity in certain organisms. portlandpress.com The structure of a UGPase monomer is generally bowl-shaped, with the active site located in a central groove. researchgate.net

Table 2: Properties of UDP-Glucose Pyrophosphorylase (UGPase)

| Property | Description |

|---|---|

| EC Number | 2.7.7.9 nih.gov |

| Reaction | UTP + α-D-Glucose-1-Phosphate ⇌ UDP-Glucose + PPi nih.gov |

| Cofactor | Mg²⁺ nih.gov |

| Mechanism | Ordered sequential Bi-Bi nih.govfrontiersin.org |

| Product Role | UDP-glucose is a precursor for glycogen, sucrose, cellulose, etc. portlandpress.comnih.gov |

| Quaternary Structure | Varies by species; can be monomeric, dimeric, tetrameric, or octameric nih.govportlandpress.com |

ADP-Glucose Pyrophosphorylase (AGPase) and ADP-Glucose Biosynthesis

ADP-glucose pyrophosphorylase (AGPase) is the enzyme that catalyzes the synthesis of ADP-glucose and inorganic pyrophosphate from ATP and α-D-Glucose-1-Phosphate. This reaction is the first committed and rate-limiting step in the biosynthesis of starch in plants and glycogen in bacteria. nih.govresearchgate.net

Reaction: ATP + α-D-Glucose-1-Phosphate ⇌ ADP-Glucose + PPi

The synthesis of ADP-glucose is a major regulatory point for starch and bacterial glycogen synthesis. nih.govasm.org The enzyme's activity is tightly controlled by allosteric regulation, with activators and inhibitors that are typically intermediates of the primary carbon metabolism pathway of the organism. nih.govasm.org

In plants, AGPase is generally a heterotetrameric enzyme composed of two small and two large subunits, which are encoded by different genes. nih.govoup.com Both subunit types are necessary for optimal activity, and they contribute to the catalytic and regulatory properties of the enzyme. nih.gov Bacterial AGPases, in contrast, are typically homotetramers. oup.com

The allosteric regulation of plant AGPase is finely tuned to the metabolic state of the cell. The primary activator is 3-phosphoglycerate (B1209933) (3-PGA), an early product of photosynthesis, while the primary inhibitor is inorganic phosphate (Pi). nih.gov A high 3-PGA/Pi ratio, which occurs during active photosynthesis, signals a surplus of carbon and energy, leading to the activation of AGPase and the promotion of starch synthesis as a means of storing this excess. nih.gov Conversely, a low 3-PGA/Pi ratio inhibits the enzyme, curtailing starch synthesis when the demand for carbon skeletons and energy for other metabolic processes is high. nih.gov The specific sensitivities to these allosteric effectors can vary between different plant tissues and species, reflecting different metabolic needs. nih.govnih.gov

Glucose-1-Phosphate Cytidylyltransferase and CDP-Glucose Biosynthesis

Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), also known as CDP-glucose pyrophosphorylase, is an enzyme that catalyzes the synthesis of Cytidine Diphosphate-glucose (CDP-glucose) from CTP and α-D-glucose-1-phosphate. wikipedia.orgdrugbank.com The reaction is reversible and produces pyrophosphate as a second product. wikipedia.org This enzyme belongs to the family of nucleotidyltransferases. wikipedia.org In certain pathogenic bacteria, such as Salmonella typhi, this reaction is the initiating step in the complex biosynthetic pathway of 3,6-dideoxyhexoses like tyvelose, which are components of the O-antigen in surface lipopolysaccharides. drugbank.comnih.gov

The formation of CDP-glucose proceeds via a sequential ordered Bi-Bi kinetic mechanism, contrary to earlier reports suggesting a ping-pong mechanism. nih.gov In this reaction, the oxygen atom of the phosphate group on α-D-glucose-1-phosphate acts as a nucleophile, attacking the α-phosphate of CTP. This leads to the formation of a new phosphoanhydride bond and the subsequent release of pyrophosphate. nih.gov The reaction requires a divalent metal cation, typically Mg²⁺, which is believed to help neutralize the negative charges on the phosphate groups, thereby facilitating the nucleophilic attack. nih.gov Kinetic analyses have shown that the enzyme from Salmonella typhi can utilize both CTP and UTP as substrates with similar efficiency. nih.gov

X-ray crystallographic studies of the glucose-1-phosphate cytidylyltransferase from Salmonella typhi reveal that the enzyme is a hexamer with 32-point group symmetry. nih.gov The structure of the enzyme in complex with MgCTP shows that the binding pocket for the nucleotide is located entirely within a single subunit. nih.gov This contrasts with the binding of the product, CDP-glucose, whose binding pocket is shared between two adjacent subunits. nih.gov

Several key amino acid residues are crucial for coordinating the nucleotide substrate. In the S. typhi enzyme, these include Thr14, Arg15, Lys25, and Arg111. nih.gov The binding of a magnesium ion to the nucleotide-linked sugar product has also been observed, coordinated by aspartate residues (Asp108 and Asp222 in a related enzyme), which helps to position the ligand correctly within the active site. nih.gov These structural features are characteristic of the broader family of sugar-nucleotidyl transferases. embopress.org

Sugar-Phosphate Phosphatases Acting on alpha-D-Glucose-1-Phosphate

While many enzymes utilize the high-energy glycosidic phosphomonoester bond of α-D-glucose-1-phosphate for transfer reactions, a class of enzymes known as sugar-phosphate phosphatases can catalyze its hydrolysis, releasing glucose and inorganic phosphate. nih.gov These enzymes are not limited to α-D-glucose-1-phosphate and often exhibit activity towards other sugar phosphates, such as D-glucose 6-phosphate. nih.gov In Escherichia coli, two distinct and well-characterized sugar-phosphate phosphatases that act on α-D-glucose-1-phosphate have been identified: Agp, a periplasmic enzyme from the histidine acid phosphatase family, and Had13, a cytoplasmic enzyme belonging to the haloacid dehydrogenase-like phosphatase family. nih.gov

The dephosphorylation of α-D-glucose-1-phosphate by phosphatases is a hydrolytic process that involves the cleavage of the phosphoester bond. wikipedia.org The catalytic mechanism proceeds through the cleavage of the O-1–P bond of the substrate, rather than the C-1–O glycosidic bond. nih.gov This was confirmed by experiments using H₂¹⁸O, which showed that the ¹⁸O label was incorporated exclusively into the released inorganic phosphate. nih.gov

The reaction typically follows a double-displacement mechanism involving a phosphoenzyme intermediate. nih.govresearchgate.net

Step 1 (Phosphorylation): A nucleophilic residue in the enzyme's active site attacks the phosphorus atom of α-D-glucose-1-phosphate, leading to the formation of a covalent phosphoenzyme intermediate and the release of the glucose molecule.

Step 2 (Dephosphorylation): A water molecule, acting as a nucleophile, attacks the phosphorus atom of the phosphoenzyme intermediate. This hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the free enzyme for another catalytic cycle. nih.govwikipedia.org

While both Agp and Had13 from E. coli share these general features, they exhibit different catalytic efficiencies and potential for synthetic applications. For instance, the Agp phosphatase shows a pronounced ability to use other sugars (like D-fructose) as an acceptor for the phosphoryl group, demonstrating significant transphosphorylation activity, whereas Had13 primarily utilizes water as the acceptor. nih.gov

| Feature | Agp | Had13 | Reference |

|---|---|---|---|

| Enzyme Family | Histidine acid phosphatase | Haloacid dehydrogenase-like phosphatase | nih.gov |

| Cellular Location | Periplasmic | Cytoplasmic | nih.gov |

| Bond Cleaved | O-1–P bond | O-1–P bond | nih.gov |

| Mechanism | Forms a phosphoenzyme intermediate | Forms a phosphoenzyme intermediate | nih.gov |

| Specific Activity (on αGlc 1-P) | 58 U/mg | 24 U/mg (with 5.0 mM MgCl₂) | nih.gov |

| Transphosphorylation Activity | Pronounced (e.g., can phosphorylate fructose) | Low (mainly hydrolytic) | nih.gov |

Transphosphorylation Activities Involving alpha-D-Glucose-1-Phosphate as Donor

Alpha-D-glucose-1-phosphate (αG1P), a high-energy intermediate in carbohydrate metabolism, serves not only as a precursor for glucosyl transfer but also as a competent donor in phosphoryl transfer reactions. nih.gov Certain enzymes, particularly from the phosphatase family, can catalyze the transfer of the phosphate group from αG1P to an acceptor molecule other than water, a process known as transphosphorylation. nih.gov This activity represents a significant biocatalytic route for the synthesis of other sugar phosphates. nih.gov

Detailed research into two structurally and mechanistically distinct sugar-phosphate phosphatases from Escherichia coli has illuminated the potential of αG1P as a phosphoryl donor. nih.gov These enzymes are Agp, a periplasmic phosphatase from the histidine acid phosphatase family, and Had13, a member of the haloacid dehydrogenase-like phosphatase family. nih.gov

The study revealed that while both enzymes can hydrolyze αG1P, they differ significantly in their synthetic, transphosphorylating capabilities. nih.gov Agp demonstrated pronounced synthetic activity, efficiently transferring the phosphoryl group from αG1P to external sugar acceptors like D-fructose or D-glucose. nih.gov In contrast, Had13 primarily utilized αG1P for phosphoryl transfer to water (hydrolysis), producing only minimal amounts of transphosphorylation products. nih.gov

The transphosphorylation activity of enzymes like Agp highlights a biocatalytic strategy for producing valuable sugar phosphates from the readily available αG1P. nih.gov

Table 1: Transphosphorylation Reactions with alpha-D-Glucose-1-Phosphate as Donor

The table below summarizes the enzymatic transphosphorylation activities using alpha-D-Glucose-1-Phosphate as the phosphate donor, as observed in studies with E. coli phosphatases.

Metabolic Flux and Cellular Regulation of Alpha D Glucose 1 Phosphate

Integration of alpha-D-Glucose-1-Phosphate into Central Carbon Metabolic Pathways

G1P is positioned at the heart of central carbon metabolism, primarily connecting glycogenolysis (glycogen breakdown) and glycogenesis (glycogen synthesis) with glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govwikipedia.org

Glycogen (B147801) Metabolism: In glycogenolysis, the enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of a glucose residue from a glycogen chain, directly yielding G1P. nih.govwikipedia.orgwikipedia.org This reaction is the rate-limiting step in glycogen degradation. wikipedia.org Conversely, during glycogenesis, G1P is the precursor for the synthesis of UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. wikipedia.orgwikipedia.org UDP-glucose then serves as the activated glucose donor for glycogen synthase to extend the glycogen polymer. wikipedia.org

Glycolysis and Gluconeogenesis: For G1P to enter the glycolytic pathway, it must first be converted to glucose-6-phosphate (G6P). wikipedia.org This reversible isomerization is catalyzed by the enzyme phosphoglucomutase (PGM). wikipedia.orgnumberanalytics.com G6P is a key intermediate that can then proceed through glycolysis to generate ATP. wikipedia.orglibretexts.org In gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, G6P can be converted back to G1P by PGM for incorporation into glycogen. jackwestin.com

Pentose Phosphate Pathway (PPP): The PPP is another major fate for the G6P derived from G1P. wikipedia.org This pathway runs parallel to glycolysis and is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. wikipedia.orgkhanacademy.orgjackwestin.com Recent research has shown that G1P derived from glycogenolysis can allosterically induce the formation of a compartmentalized metabolic complex, bringing together enzymes of the PPP with glycogen to channel G6P efficiently into the PPP for ROS clearance. nih.gov

Other Pathways: G1P also serves as a substrate for other transferase enzymes. For instance, glucose-1-phosphate adenylyltransferase can use G1P and ATP to produce ADP-glucose, a precursor for glycogen synthesis in bacteria and plants. uniprot.orgebi.ac.uk Additionally, glucose-1-phosphate thymidylyltransferase catalyzes the reaction between dTTP and G1P to form dTDP-glucose, which is involved in the biosynthesis of nucleotide sugars. drugbank.comwikipedia.org

Table 1: Key Enzymes in the Metabolism of alpha-D-Glucose-1-Phosphate

| Enzyme | EC Number | Pathway(s) | Reaction |

| Glycogen Phosphorylase | 2.4.1.1 | Glycogenolysis | (Glycogen)n + Pi ⇌ (Glycogen)n-1 + α-D-Glucose-1-phosphate wikipedia.org |

| Phosphoglucomutase (PGM) | 5.4.2.2 | Glycogenolysis, Glycogenesis, Glycolysis | α-D-Glucose-1-phosphate ⇌ α-D-Glucose-6-phosphate wikipedia.org |

| UDP-Glucose Pyrophosphorylase | 2.7.7.9 | Glycogenesis | α-D-Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi wikipedia.org |

| Glucose-1-phosphate adenylyltransferase | 2.7.7.27 | Glycogen Synthesis (Bacteria/Plants) | α-D-Glucose-1-phosphate + ATP ⇌ ADP-glucose + PPi uniprot.org |

| Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | Nucleotide Sugar Metabolism | α-D-Glucose-1-phosphate + dTTP ⇌ dTDP-glucose + PPi wikipedia.org |

Cellular Compartmentation and Transport Mechanisms of alpha-D-Glucose-1-Phosphate

The metabolic channeling of G1P is heavily influenced by its localization within the cell. The primary pathways involving G1P, such as glycogen metabolism, glycolysis, and the PPP, are located in the cytosol. nih.govwikipedia.orgmeta-biol.net

A key aspect of regulating metabolic flux is the general inability of phosphorylated sugars, like G1P and G6P, to cross cellular membranes. wikipedia.orgyoutube.com This sequestration within the cytosol ensures that once glucose is taken up and phosphorylated, it is committed to intracellular metabolism. wikipedia.orgyoutube.com

However, the concept of a homogenous cytosolic pool of metabolites is an oversimplification. There is significant evidence for micro-compartmentation, where enzymes and substrates for a specific pathway are co-localized to enhance efficiency and control. nih.gov For instance, hexokinase can bind to mitochondria, creating a compartment for glucose phosphorylation with preferential access to ATP. nih.gov More directly relevant to G1P, recent findings in CD8+ memory T cells indicate that G1P produced from glycogenolysis allosterically induces Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, to bind to glycogen. nih.gov This leads to liquid-liquid phase separation, forming a "glycogen-PPP phasome" that recruits other PPP enzymes, effectively creating a metabolic compartment to channel glycogen-derived G6P directly into the PPP. nih.gov This compartmentalization ensures that glucose resources from glycogen are preferentially used for antioxidant defense in these cells. nih.gov

While transport across the plasma membrane is restricted, specific transporters for sugar phosphates exist on the membranes of organelles. In plant cells, for example, there is evidence of a selective transport mechanism that allows G1P to be imported from the cytosol into chloroplasts for starch synthesis. nih.gov

Homeostatic Control and Feedback Mechanisms Influencing alpha-D-Glucose-1-Phosphate Levels

The cellular concentration of G1P is maintained at a relatively low level and is under tight homeostatic control, governed by the regulation of the enzymes that produce and consume it. This regulation occurs through allosteric modulation, covalent modification (e.g., phosphorylation), and hormonal signals.

Enzymatic Regulation:

Glycogen Phosphorylase: This enzyme, which produces G1P, is a primary site of regulation. It is allosterically activated by AMP (a signal of low energy status) and inhibited by ATP and G6P (signals of high energy status). wikipedia.orgyoutube.com It is also controlled by reversible phosphorylation; the phosphorylated form, phosphorylase a, is generally more active. wikipedia.orgnih.gov An arginine residue, Arg-568, has been identified as crucial for binding G1P. nih.gov

Glycogen Synthase: This enzyme consumes the G1P-derivative UDP-glucose. Its activity is generally reciprocal to that of glycogen phosphorylase. It is allosterically activated by G6P, signaling an abundance of glucose for storage. nih.gov It is inactivated by phosphorylation, a process stimulated by hormones like glucagon (B607659). youtube.com

Phosphoglucomutase (PGM): The activity of PGM, which interconverts G1P and G6P, is influenced by the concentrations of its substrate and product, operating near equilibrium. wikipedia.orgnumberanalytics.com Its activity is also dependent on cofactors like Mg²⁺. numberanalytics.com

Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the PPP, G6PD activity is a key control point. It is strongly inhibited by its product, NADPH. wikipedia.orglibretexts.org A high NADPH/NADP⁺ ratio signals that the cell's need for reducing power is met, thus slowing the PPP and potentially causing G6P levels to rise, which in turn can inhibit glycogen phosphorylase. wikipedia.orglibretexts.org

Insulin (B600854): Released in response to high blood glucose, insulin promotes the uptake and storage of glucose. ncert.nic.inyoutube.com It stimulates the dephosphorylation and activation of glycogen synthase, promoting the conversion of G1P (via UDP-glucose) into glycogen. youtube.com

Glucagon: Secreted when blood glucose is low, glucagon acts primarily on the liver to stimulate glycogenolysis. ncert.nic.inyoutube.com It triggers a phosphorylation cascade that activates glycogen phosphorylase, leading to increased production of G1P from glycogen, which is then converted to glucose and released into the blood. youtube.comyoutube.com

This intricate network of feedback loops and hormonal controls ensures that the metabolic flux through G1P is continuously adjusted to meet the cell's immediate needs for energy, biosynthesis, or glucose storage.

Table 2: Regulatory Mechanisms Affecting Key Enzymes

| Enzyme | Activators | Inhibitors | Hormonal Control (Effect on Activity) |

| Glycogen Phosphorylase | AMP, Ca²⁺ (muscle) youtube.com | ATP, Glucose-6-Phosphate, Glucose wikipedia.orgyoutube.comnih.gov | Glucagon/Adrenaline (Stimulates) youtube.com |

| Glycogen Synthase | Glucose-6-Phosphate nih.gov | High Glycogen Concentration nih.gov | Insulin (Stimulates), Glucagon (Inhibits) nih.govyoutube.com |

| Glucose-6-Phosphate Dehydrogenase | NADP⁺ wikipedia.org | NADPH, Acetyl-CoA wikipedia.org | Indirectly regulated by cellular redox state |

Synthetic Methodologies and Chemical Biology of Alpha D Glucose 1 Phosphate and Its Analogs

Chemoenzymatic Synthesis of alpha-D-Glucose-1-Phosphate and Derivatives

Chemoenzymatic methods provide an efficient and highly selective route to α-D-Glucose-1-phosphate and its derivatives, leveraging the specificity of enzymes to overcome complex chemical challenges. Glycoside phosphorylases are particularly useful as they catalyze the reversible phosphorolysis of glycosides using inorganic phosphate (B84403), yielding stereo- and regio-selective sugar-1-phosphates. nih.govdaneshyari.com This approach avoids the need for extensive protecting group chemistry often required in traditional organic synthesis. daneshyari.com

A common strategy involves the use of sucrose (B13894) phosphorylase, which catalyzes the breakdown of sucrose in the presence of phosphate to produce α-D-Glucose-1-phosphate and fructose (B13574). researchgate.net Similarly, α-glucan phosphorylases can be employed to produce α-G1P from starch and high concentrations of phosphate. researchgate.net The use of thermostable enzymes, such as trehalose (B1683222) phosphorylase from Thermoanaerobacter brockii, allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and simplify downstream processing. researchgate.net

The efficiency of these enzymatic reactions can be enhanced by shifting the reaction equilibrium. For instance, in the synthesis of β-D-glucose-1-phosphate from maltose (B56501) using maltose phosphorylase, baker's yeast is added to the reaction mixture. nih.gov The yeast selectively consumes the glucose byproduct, driving the equilibrium towards the formation of the desired sugar phosphate and achieving high yields. nih.gov

The versatility of the chemoenzymatic approach extends to the synthesis of modified sugar-1-phosphates. By using engineered enzymes with broader substrate tolerance, a variety of derivatives can be produced. digitellinc.com For example, a chemoenzymatic strategy has been developed for the synthesis of C6-modified mannose 1-phosphates, which serve as precursors for GDP-d-mannose analogs. acs.org

Table 1: Examples of Chemoenzymatic Synthesis of Glucose-1-Phosphate and Derivatives

| Enzyme | Starting Material(s) | Product | Key Features |

| Sucrose Phosphorylase | Sucrose, Inorganic Phosphate | α-D-Glucose-1-phosphate | Reversible phosphorolysis; produces fructose as a byproduct. researchgate.net |

| Maltose Phosphorylase & Baker's Yeast | Maltose, Inorganic Phosphate | β-D-Glucose-1-phosphate | Yeast removes glucose byproduct to shift equilibrium; 76% yield reported. nih.gov |

| Trehalose Phosphorylase | Trehalose, Inorganic Phosphate | β-D-Glucose-1-phosphate | Uses a thermostable enzyme from Thermoanaerobacter brockii. researchgate.net |

| α-Glucan Phosphorylase | Starch, Inorganic Phosphate | α-D-Glucose-1-phosphate | Utilizes an inexpensive polysaccharide as the glucose donor. researchgate.net |

| GDP-d-Man Pyrophosphorylase | C6-modified Mannose 1-phosphates, GTP | C6-modified GDP-d-mannose | Demonstrates enzyme promiscuity for creating analog toolsets. acs.org |

Chemical Synthesis Routes for alpha-D-Glucose-1-Phosphate and Stereoisomers

Purely chemical methods offer a versatile alternative for the synthesis of α-D-Glucose-1-phosphate and its stereoisomers, providing access to structures that may not be achievable through enzymatic routes. A key challenge in the chemical synthesis of glycosyl phosphates is the stereoselective formation of the anomeric phosphodiester bond.

Historically, the Koenigs-Knorr reaction, adapted for phosphorylation, has been a foundational method. This typically involves the reaction of a glycosyl halide donor, such as acetobromoglucose, with a phosphate source. The stereochemical outcome is influenced by the nature of the protecting groups on the sugar, the solvent, and the reaction conditions. The use of a participating group at the C2 position, such as an acetyl group, generally favors the formation of the 1,2-trans product, which in the case of glucose would be the β-anomer. Achieving the 1,2-cis (α-anomer) linkage often requires non-participating protecting groups and specific reaction conditions.

Modern approaches have focused on improving the stereoselectivity and efficiency of glycosyl phosphate synthesis. One effective method involves the phosphorylation of a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, with a suitable phosphorylating agent like dibenzyl phosphate in the presence of a coupling agent. Subsequent hydrogenolysis removes the benzyl (B1604629) protecting groups from the phosphate moiety to yield the final product.

Another strategy employs phosphite (B83602) chemistry, where a protected glucosyl phosphite is synthesized first and then oxidized to the corresponding phosphate. This approach can offer high stereoselectivity depending on the choice of reagents and reaction conditions. For example, the reaction of a protected glucosyl donor with a phosphitylating agent followed by an oxidant can lead to the desired glycosyl phosphate.

The synthesis of stereoisomers, such as β-D-glucose-1-phosphate, can be achieved by carefully selecting the starting materials and reaction pathways. For instance, starting with a β-glucosyl donor or utilizing reaction conditions that favor the formation of the β-anomer are common strategies.

Synthesis of Phosphono- and Thiophosphate Analogs of alpha-D-Glucose-1-Phosphate

The synthesis of analogs where the anomeric oxygen is replaced by a methylene (B1212753) group (phosphonates) or a sulfur atom (thiophosphates) is of significant interest. These isosteric analogs are often more stable to enzymatic hydrolysis and can act as inhibitors or probes for enzymes that process α-G1P.

The synthesis of phosphono analogs, such as the C-glycoside phosphonate (B1237965) analog of α-D-glucose-1-phosphate, typically involves the formation of a carbon-phosphorus bond at the anomeric position. acs.org A common approach is the reaction of a protected glucal with a phosphite or phosphonate reagent, followed by further chemical modifications to install the desired functional groups. The stereospecific synthesis of both α- and β-phosphono analogs has been achieved, providing valuable tools for biochemical studies. acs.org

Thiophosphate analogs, which contain a sulfur atom in place of one of the non-bridging oxygens on the phosphate group, are also important for mechanistic studies of phosphoryl transfer enzymes. These analogs are typically synthesized by reacting a protected glycosyl donor with a thiophosphorylating agent. The resulting thiophosphate can exist as diastereomers at the phosphorus center (Sp and Rp), and methods have been developed to separate these isomers or to synthesize them stereoselectively.

Achieving stereoselectivity is a critical aspect of synthesizing phosphono- and thiophosphate analogs. In the synthesis of C-glycosyl phosphonates, the stereochemical outcome of the addition to a glucal can be controlled by the choice of reagents and reaction conditions. For example, radical additions or transition-metal-catalyzed reactions can provide high levels of stereocontrol at the anomeric carbon.

For thiophosphate analogs, stereoselectivity at the phosphorus center is a key consideration. Chiral phosphorylating or thiophosphorylating agents can be used to introduce the desired stereochemistry. Alternatively, diastereomeric mixtures of thiophosphates can be separated by chromatographic techniques, and their absolute configurations can be determined by spectroscopic methods or by enzymatic assays with stereospecific enzymes.

Isotopically labeled versions of α-G1P are invaluable for a variety of research applications, including metabolic flux analysis, enzyme mechanism studies, and as internal standards in mass spectrometry. Common isotopes incorporated include ¹³C, ²H (deuterium), and ³²P.

The synthesis of isotopically labeled α-G1P can be achieved through both chemical and chemoenzymatic routes. For example, starting from a commercially available isotopically labeled glucose, standard phosphorylation methods can be applied to generate the corresponding labeled α-G1P. researchgate.net The synthesis of monodeuterated mannose 1-phosphates has been accomplished via a diastereoselective reduction of a deuterated aldehyde intermediate, which were then used to produce deuterated GDP-mannose analogs. acs.org

Fluorescently labeled analogs are powerful tools for studying the binding and activity of enzymes in real-time using fluorescence spectroscopy. A fluorescent tag can be incorporated into the glucose scaffold, often at a position that does not significantly interfere with enzyme recognition. For example, a fluorescent group could be attached to the C6 position of the glucose ring. The synthesis of such molecules requires a multi-step chemical approach to first prepare the fluorescently modified glucose derivative, followed by phosphorylation at the anomeric position.

Advanced Analytical and Spectroscopic Approaches for Research on Alpha D Glucose 1 Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed structural and dynamic information about α-G1P at the atomic level. pacific.edu It allows for the analysis of the molecule's conformation, its interactions with other molecules, and its role in metabolic pathways. pacific.edunih.gov

Phosphorus-31 NMR (³¹P NMR) is exceptionally suited for studying the phosphate (B84403) group of α-G1P. nih.gov Due to the 100% natural abundance of the ³¹P isotope and the wide chemical shift dispersion of phosphorus metabolites, this technique provides high-resolution spectra where distinct signals can be observed for various phosphorylated compounds. nih.gov This allows for the unambiguous identification and quantification of α-G1P, even in the presence of its structural isomers like glucose-6-phosphate (G6P), which can be challenging to distinguish using other methods like mass spectrometry. nih.gov

In studies of cell extracts, ³¹P NMR has been used to identify the resonance signal corresponding to glucose-1-phosphate. nih.gov The chemical shift of the phosphate group is sensitive to its local environment, including pH, ionic strength, and binding to macromolecules, providing insights into cellular conditions. nih.gov Furthermore, by analyzing coupling constants between the phosphorus atom and adjacent carbon and hydrogen atoms (¹³C-³¹P and ¹H-³¹P), researchers can determine the preferred three-dimensional conformation of the phosphate group relative to the glucose ring. pacific.edu

Table 1: Representative ³¹P NMR Chemical Shift for a Glucose-1-Phosphate Species Note: Chemical shifts are highly dependent on experimental conditions (e.g., solvent, pH, temperature).

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| β-d-fructopyranose 1-phosphate | ³¹P | D₂O | 5.5 |

| Data sourced from a study on phosphoryl transfer from α-d-Glucose 1-Phosphate. nih.gov |

Proton (¹H) and Carbon-13 (¹³C) NMR provide comprehensive information about the carbon skeleton and attached protons of the α-G1P molecule. pacific.edubmrb.io One-dimensional (1D) and two-dimensional (2D) NMR experiments are used for complete structural elucidation and spectral assignment. hmdb.ca Techniques such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) reveal the connectivity between protons and carbons, confirming the molecule's identity and structure. pacific.eduslu.se

NMR is also instrumental in studying the interactions of α-G1P with enzymes. For instance, Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) NMR experiments can be employed to evaluate the binding affinity of sugar phosphate analogues to enzymes like thymidylyltransferases. rsc.org

In the context of metabolic tracing, cells can be supplied with ¹³C-labeled glucose. The incorporation of the ¹³C label into α-G1P and other downstream metabolites can be monitored over time by ¹³C NMR, providing a dynamic view of metabolic fluxes through pathways like glycolysis and glycogenolysis. nih.gov

Table 2: Assigned ¹H and ¹³C Chemical Shifts for alpha-D-Glucose-1-Phosphate Data from the Biological Magnetic Resonance Bank (BMRB) entry bmse000086. Conditions: 100mM in D₂O, pH 7.4, 298K. bmrb.io

| Atom | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| 1 | 5.443 | 96.359 |

| 2 | 3.47 | 74.704 |

| 3 | 3.776 | 75.839 |

| 4 | 3.384 | 72.405 |

| 5 | 3.917 | 74.906 |

| 6 | 3.802 | 63.397 |

Mass Spectrometry-Based Metabolomics and Isotope Tracing for alpha-D-Glucose-1-Phosphate Flux

Mass spectrometry (MS), often coupled with a chromatographic separation method like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of metabolomics for detecting and quantifying low-abundance metabolites like α-G1P. acs.orgmdpi.com High-resolution mass spectrometers can determine the precise mass of the molecule, aiding in its identification. mdpi.com

A key application of MS in this area is stable isotope tracing for metabolic flux analysis. sciforum.net In these experiments, cells or organisms are fed a substrate labeled with a stable isotope, such as uniformly ¹³C-labeled glucose ([U-¹³C]glucose). nih.gov As the labeled glucose is metabolized, the ¹³C atoms are incorporated into intermediates of various pathways, including α-G1P. nih.gov

MS can then track the mass shift in these metabolites, allowing researchers to trace the flow of carbon through the metabolic network. nih.gov For example, the labeling pattern of metabolites downstream of glucose-6-phosphate can reveal the relative flux through glycolysis versus the pentose (B10789219) phosphate pathway (PPP), a branch point where α-G1P's isomer is central. nih.govmit.edu By measuring the fractional enrichment of isotopologues (molecules that differ only in their isotopic composition) over time, a quantitative picture of metabolic pathway activity, or flux, can be constructed. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification in Research

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of α-G1P from complex biological samples. acs.org Separating α-G1P from its isomers, particularly G6P, is a common analytical challenge due to their similar structures. sielc.com

Specialized HPLC methods have been developed to achieve this separation. One effective approach uses a mixed-mode anion-exchange column, which provides both reversed-phase and anion-exchange retention mechanisms. sielc.comsielc.com This dual mechanism enhances selectivity, allowing for the baseline separation of G1P and G6P isomers in an isocratic run (constant mobile phase composition). sielc.com The separated compounds can be detected using various methods, including Evaporative Light Scattering Detection (ELSD) or Diode Array Detection (DAD) after derivatization. sielc.comnih.gov

Table 3: Example HPLC Method for Separation of Glucose-1-Phosphate

| Parameter | Condition |

| Column | Newcrom B (mixed-mode anion-exchange) |

| Mobile Phase | Acetonitrile / Water (50/50) with 0.5% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| This method demonstrates the isocratic separation of G1P and G6P. sielc.comsielc.com |

Spectrophotometric and Enzyme-Coupled Assays for alpha-D-Glucose-1-Phosphate Detection in Research

Spectrophotometric assays provide a rapid and accessible method for quantifying α-G1P in research settings. These assays are typically based on enzyme-coupled reactions that produce a chromogenic or fluorogenic product. abcam.cn

A widely used strategy involves a two-step enzymatic reaction. abcam.cn

Phosphoglucomutase (PGM) converts α-G1P to glucose-6-phosphate (G6P).

Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP⁺) to NADPH. egyankosh.ac.in

The production of NADPH can be monitored by the increase in absorbance at 340 nm. egyankosh.ac.innih.govnih.gov This increase is directly proportional to the initial amount of α-G1P in the sample, provided that the coupling enzymes are not rate-limiting. nih.gov Commercial assay kits based on this principle are available and can detect α-G1P in a range from approximately 1 µM to 10 mM. abcam.cn In some variations of the assay, the generated NADPH reduces a colorless probe to a product with strong absorbance at a different wavelength, such as 450 nm. abcam.cn

Biophysical Characterization of alpha-D-Glucose-1-Phosphate Interactions with Macromolecules (e.g., ITC, SPR)

Understanding how α-G1P interacts with enzymes is crucial for dissecting its biological function. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on these binding events without the need for labels. youtube.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) when α-G1P binds to a macromolecule, such as an enzyme. nih.govyoutube.com In a typical ITC experiment, a solution of α-G1P is titrated into a sample cell containing the protein of interest. psu.edu The resulting heat changes are measured, and from a single experiment, a complete thermodynamic profile of the interaction can be determined, including:

Binding Affinity (K_D): The dissociation constant, which indicates the strength of the interaction. youtube.com

Stoichiometry (n): The number of α-G1P molecules that bind to one molecule of the protein. youtube.com

Enthalpy (ΔH): The heat change associated with the binding event. youtube.com

Entropy (ΔS): The change in disorder upon binding, which can be calculated from the affinity and enthalpy. nih.gov

Surface Plasmon Resonance (SPR) is another powerful label-free technique that monitors molecular interactions in real-time. psu.eduaffiniteinstruments.com In an SPR experiment, a macromolecule (the ligand, e.g., an enzyme that binds G1P) is typically immobilized on the surface of a sensor chip. nih.gov A solution containing α-G1P (the analyte) is then flowed over the surface. nih.gov Binding of α-G1P to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov This allows for the real-time measurement of the association and dissociation phases of the interaction. affiniteinstruments.com From the resulting sensorgram, key kinetic parameters can be calculated:

Association rate constant (k_on): The rate at which the complex forms.

Dissociation rate constant (k_off): The rate at which the complex breaks apart.

Binding Affinity (K_D): Can be calculated as the ratio of k_off/k_on.

SPR is highly sensitive and can be used to study a wide range of interaction affinities, from weak (millimolar) to strong (nanomolar). nih.gov

Role of Alpha D Glucose 1 Phosphate in Diverse Biological Systems Excluding Human Clinical

Microbial Metabolism of alpha-D-Glucose-1-Phosphate in Bacteria and Fungi

In the microbial world, alpha-D-Glucose-1-Phosphate is a key player in the intricate web of carbohydrate metabolism, particularly in the synthesis and breakdown of storage polysaccharides like glycogen (B147801). ecmdb.canih.gov Bacteria and fungi utilize G1P as a central hub, connecting glycolysis with the pathways for polysaccharide synthesis.

In many bacteria, G1P is the direct product of glycogenolysis, where glycogen phosphorylase cleaves glucose residues from glycogen chains. ecmdb.ca To enter glycolysis, G1P must first be converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. libretexts.org Conversely, for glycogen synthesis (glycogenesis), G1P reacts with UTP to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. ecmdb.cawikipedia.org This activated form of glucose is then used by glycogen synthase to extend glycogen chains. nih.gov

Some bacteria, like Escherichia coli, possess a periplasmic acid glucose-1-phosphatase that is crucial for their ability to use external G1P as a sole carbon source. ecmdb.ca The metabolism of G1P is also integral to the biosynthesis of other cellular components. For instance, in Streptococcus thermophilus, the activities of enzymes like alpha-phosphoglucomutase and UDP-glucose pyrophosphorylase are highly correlated with the production of exopolysaccharides (EPS). nih.gov

Fungi, such as Neurospora crassa, also utilize G1P for glycogen synthesis. nih.gov They possess enzymes that can incorporate glucose from ADP-glucose into glycogen-type glucans. nih.gov The regulation of these pathways is critical. For example, in the yeast Saccharomyces cerevisiae, G1P is a known metabolite involved in various metabolic pathways including galactose metabolism and starch and sucrose (B13894) metabolism. nih.govymdb.ca

The enzymes involved in G1P metabolism are highly regulated. For instance, UDP-glucose pyrophosphorylase (UGPase) is a key enzyme found in both bacteria and fungi that catalyzes the reversible formation of UDP-glucose from G1P and UTP. portlandpress.comfrontiersin.org The activity of these enzymes can be influenced by various factors, including the availability of substrates and allosteric effectors, ensuring that the flow of glucose through these pathways is tightly controlled to meet the cell's metabolic demands.

Plant Carbohydrate Metabolism: Starch and Sucrose Biosynthesis

In plants, alpha-D-Glucose-1-Phosphate is at the heart of carbohydrate partitioning, directing carbon fixed during photosynthesis towards the synthesis of two major carbohydrates: starch for storage and sucrose for transport. plantphysprimer.com The allocation of G1P between these two pathways is a critical determinant of plant growth, development, and resource distribution. nih.gov

Starch Biosynthesis: Starch, a polymer of glucose, is synthesized in plastids (chloroplasts in leaves and amyloplasts in storage tissues). preachbio.comnih.gov The synthesis begins with the conversion of G1P and ATP to ADP-glucose and pyrophosphate, a reaction catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase). nih.govresearchgate.netfrontiersin.org This step is a major regulatory point in starch synthesis. preachbio.comproquest.com AGPase activity is allosterically activated by 3-phosphoglycerate (B1209933) (3-PGA), which accumulates during active photosynthesis, and inhibited by inorganic phosphate (B84403) (Pi), which is high when photosynthetic activity is low. preachbio.comnih.govproquest.com The ADP-glucose produced then serves as the glucosyl donor for starch synthases, which elongate the starch chains. libretexts.orgresearchgate.net

Sucrose Biosynthesis: Sucrose, the primary form of sugar transported throughout the plant, is synthesized in the cytosol. preachbio.comfrontiersin.org The pathway begins with the conversion of G1P to UDP-glucose, catalyzed by UDP-glucose pyrophosphorylase. plantphysprimer.comlibretexts.org UDP-glucose then reacts with fructose-6-phosphate (B1210287) to form sucrose-6-phosphate, a reaction catalyzed by sucrose-phosphate synthase (SPS). wikipedia.orgnih.gov Finally, sucrose-phosphate phosphatase (SPP) removes the phosphate group to yield free sucrose. frontiersin.orgnih.gov The regulation of SPS is complex, involving both allosteric control and reversible phosphorylation, which allows for fine-tuning of sucrose synthesis in response to light and other signals. wikipedia.orgillinois.edu

The interplay between starch and sucrose synthesis is tightly controlled. During the day, when photosynthesis is active, a portion of the fixed carbon is converted to starch in the chloroplasts for temporary storage. plantphysprimer.com The remainder is exported to the cytosol for sucrose synthesis and transport to non-photosynthetic tissues (sink tissues) like roots and fruits. plantphysprimer.compreachbio.com At night, the stored starch is broken down, and the resulting carbon is converted to sucrose for transport. plantphysprimer.com

Comparative Biochemistry of alpha-D-Glucose-1-Phosphate Metabolism Across Organisms

The metabolism of alpha-D-Glucose-1-Phosphate (G1P) showcases both conserved and divergent strategies across the tree of life. While the central role of G1P as a precursor for storage polysaccharides is a common theme, the specific enzymes and regulatory mechanisms employed can vary significantly between different organisms, reflecting their unique metabolic needs and evolutionary histories.

A key enzyme in G1P metabolism is phosphoglucomutase , which catalyzes the reversible conversion of G1P to glucose-6-phosphate (G6P). wikipedia.org This enzyme is nearly ubiquitous, highlighting its fundamental importance in linking glycogen and starch metabolism with glycolysis. Another critical enzyme is UDP-glucose pyrophosphorylase (UGPase) , which synthesizes UDP-glucose from G1P and UTP. portlandpress.com UDP-glucose is a versatile molecule used in the synthesis of glycogen in animals and fungi, sucrose in plants, and various other glycosylated compounds across all kingdoms. portlandpress.comfrontiersin.org Studies comparing UGPases from bacteria, fungi, plants, and animals have revealed differences in their kinetic properties, substrate specificities, and optimal reaction conditions, suggesting adaptations to the specific metabolic contexts of each organism. portlandpress.com

The pathway for storage polysaccharide synthesis provides a clear example of both conservation and divergence. In animals and fungi, glycogen synthase utilizes UDP-glucose to build glycogen chains. nih.govwikipedia.orgnih.gov In contrast, plants and photosynthetic bacteria use ADP-glucose pyrophosphorylase (AGPase) to synthesize ADP-glucose from G1P and ATP, which then serves as the substrate for starch synthase. nih.govproquest.com This divergence in the activated glucose donor (UDP-glucose vs. ADP-glucose) represents a significant evolutionary split in the strategy for polysaccharide storage. The allosteric regulation of these pathways also differs. For instance, plant AGPases are typically activated by 3-phosphoglycerate and inhibited by inorganic phosphate, directly linking starch synthesis to photosynthetic output. proquest.com

The breakdown of storage polysaccharides, or glycogenolysis, is catalyzed by glycogen phosphorylase , which releases G1P from the non-reducing ends of glycogen or starch. wikipedia.orgwikipedia.org This enzyme is found across a wide range of organisms, from bacteria to animals, underscoring its ancient origins. ecmdb.cawikipedia.org However, the regulatory mechanisms controlling glycogen phosphorylase activity, such as phosphorylation and allosteric effectors, can vary considerably. wikipedia.org

The table below summarizes the key enzymes involved in G1P metabolism across different biological systems.

| Enzyme | Reaction | Biological System(s) |

| Phosphoglucomutase | alpha-D-Glucose-1-Phosphate ↔ Glucose-6-Phosphate | Bacteria, Fungi, Plants, Animals |

| UDP-Glucose Pyrophosphorylase | alpha-D-Glucose-1-Phosphate + UTP ↔ UDP-Glucose + PPi | Bacteria, Fungi, Plants, Animals |

| ADP-Glucose Pyrophosphorylase | alpha-D-Glucose-1-Phosphate + ATP ↔ ADP-Glucose + PPi | Plants, Photosynthetic Bacteria |

| Glycogen Synthase | UDP-Glucose + (Glycogen)n → UDP + (Glycogen)n+1 | Animals, Fungi |

| Starch Synthase | ADP-Glucose + (Starch)n → ADP + (Starch)n+1 | Plants, Photosynthetic Bacteria |

| Glycogen Phosphorylase | (Glycogen)n + Pi ↔ alpha-D-Glucose-1-Phosphate + (Glycogen)n-1 | Bacteria, Fungi, Animals |

| Starch Phosphorylase | (Starch)n + Pi ↔ alpha-D-Glucose-1-Phosphate + (Starch)n-1 | Plants |

alpha-D-Glucose-1-Phosphate as a Biochemical Tool and Reagent in In Vitro Systems